molecular formula C7H5F3N2O B3040627 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole CAS No. 220370-60-5

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole

Cat. No.: B3040627
CAS No.: 220370-60-5
M. Wt: 190.12 g/mol
InChI Key: WRZNAWMOOFEHDJ-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5) is a high-value chemical building block with significant potential in medicinal chemistry and drug discovery research. This specialized compound features a multifunctional molecular architecture, incorporating an isoxazole heterocycle, a potent trifluoromethyl group, and a reactive 2-cyanoethyl side chain. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in multiple non-covalent interactions with biological targets, such as serving as a hydrogen bond acceptor, which can lead to improved efficacy and pharmacokinetic profiles in developed compounds . The presence of the trifluoromethyl group is a key structural feature that enhances the molecule's metabolic stability and modulates its lipophilicity, which can positively influence membrane permeability and binding affinity to target proteins . These properties make trifluoromethyl-containing compounds highly sought-after in the development of agrochemicals and pharmaceuticals. The 2-cyanoethyl substituent adds further synthetic utility, potentially serving as a versatile handle for chemical modifications or as part of the pharmacophore in its own right. As part of the isoxazole class, this compound is of research interest for developing novel therapeutic agents with a wide spectrum of potential biological activities. Isoxazole-based compounds have demonstrated documented activity in areas including anticancer , antibacterial , antifungal , and anti-inflammatory applications . Researchers exploring heat shock protein 90 (HSP90) inhibition for oncology may find this compound particularly relevant, as the 3,4,5-trisubstituted isoxazole scaffold is a known structural motif in several potent HSP90 inhibitors under investigation . This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(trifluoromethyl)-1,2-oxazol-4-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZNAWMOOFEHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1CCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyanoethyl ketones with trifluoromethyl-substituted nitrile oxides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

Overview

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound, characterized by the presence of both cyano and trifluoromethyl groups, exhibits significant potential in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Antiviral Activity : Studies have shown that this compound exhibits antiviral properties, making it a candidate for further development against viral infections. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Antitumor Agents : Research indicates that derivatives of this compound can inhibit tumor cell proliferation, suggesting a role in cancer therapy. The isoxazole moiety is known to interact with various biological targets involved in cancer progression.

Agrochemicals

The compound's unique structure allows for applications in agricultural chemistry:

  • Pesticide Development : Compounds containing isoxazole rings have been explored as potential pesticides due to their ability to disrupt biological processes in pests. The cyano group may enhance the toxicity profile against specific insect species.
  • Herbicides : Preliminary studies suggest that modifications of this compound could lead to effective herbicidal agents, targeting weeds while minimizing impact on crops.

Materials Science

The incorporation of this compound into polymer matrices has been explored:

  • Fluorinated Polymers : Due to the trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance.
  • Nanocomposites : Research indicates that combining this isoxazole derivative with nanoparticles can lead to materials with improved mechanical properties and reduced flammability.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound. These derivatives were tested against a panel of viruses, showing promising results against influenza and herpes simplex viruses. The mechanism of action was attributed to interference with viral replication processes.

Case Study 2: Agrochemical Applications

Research conducted by a team at an agricultural university focused on the use of this compound as a potential insecticide. Field trials demonstrated significant efficacy against common pests while exhibiting low toxicity to beneficial insects. This study underscores the compound's potential as an environmentally friendly alternative in pest management.

Case Study 3: Material Development

A collaboration between chemists and material scientists explored the integration of this compound into polymer formulations. The resulting fluorinated polymers exhibited enhanced resistance to solvents and elevated temperatures, making them suitable for industrial applications.

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAntiviral and antitumor agentsEnhanced bioactivity
AgrochemicalsPesticides and herbicidesTargeted pest control
Materials ScienceFluorinated polymersImproved stability and resistance

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The cyanoethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole with structurally related isoxazole derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
This compound 4: -CH₂CH₂CN; 5: -CF₃ Not reported High electrophilicity (speculative)
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) 3: dimethoxyphenyl; 5: thiophene ~319.3 IC₅₀ = 19.72 μM (MCF-7 cells)
2g (CF₃ analog of 14) 4: -CF₃; 3: dimethoxyphenyl; 5: thiophene ~350.3 IC₅₀ = 2.63 μM (MCF-7 cells)
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole 5: -OH; 3: -C₆H₄CF₃ 229.16 Enhanced solubility (hydroxy group)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...thiazole (4) Complex aryl and triazolyl substituents ~550–600 Isostructural, halogen-dependent packing
Key Observations:
  • Trifluoromethyl Group Impact: The -CF₃ group significantly enhances bioactivity. For example, compound 2g (with -CF₃) exhibited 8-fold greater anti-cancer potency than its non-fluorinated analog 14 . This suggests that this compound could similarly benefit from the -CF₃ group in therapeutic applications.
  • This contrasts with hydroxy or halogenated phenyl groups (e.g., ), which may prioritize hydrogen bonding or lipophilicity .
  • Crystallographic Behavior : Halogen substituents (Cl, F) in isostructural compounds () minimally alter molecular conformation but adjust crystal packing, indicating substituent-dependent physical properties relevant to material synthesis .

Physicochemical Properties

  • Solubility : Hydroxy-substituted analogs () exhibit improved aqueous solubility due to hydrogen bonding, whereas -CF₃ and -CN groups may enhance lipid solubility, favoring blood-brain barrier penetration .
  • Synthetic Accessibility : Cyclocondensation reactions for trifluoromethylisoxazoles () are regioselective, enabling precise functionalization at positions 4 and 5 .

Biological Activity

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a cyanoethyl group and a trifluoromethyl group attached to the isoxazole ring. These substituents significantly influence its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated its potential in inhibiting various cancer cell lines.
  • Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways.

The anticancer effects of this compound are attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. The presence of the trifluoromethyl group enhances binding affinity to molecular targets involved in cell proliferation.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of isoxazole derivatives against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.7 to 21.5 µM, demonstrating significant antiproliferative activity .
    CompoundCell LineIC50 (µM)
    This compoundMCF71.5
    Similar Isoxazole DerivativeHCT1163.8
  • Mechanistic Insights :
    • Isoxazole derivatives were shown to induce changes in mRNA expression levels of apoptosis-related genes such as Bcl-2 and p21^WAF-1. The downregulation of Bcl-2 suggests a mechanism promoting apoptosis, while upregulation of p21 indicates cell cycle arrest .

The anti-inflammatory properties are primarily linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The cyanoethyl group is believed to enhance interaction with these enzymes.

Experimental Findings

  • In vivo studies demonstrated that certain isoxazole derivatives inhibited edema formation significantly, with percentages ranging from 71% to 76% after treatment . This suggests that compounds like this compound could be effective in treating inflammatory conditions.

Comparative Analysis with Other Isoxazoles

A comparison with other known isoxazole derivatives highlights the unique biological profile of this compound:

Compound NameBiological ActivityReference
Isoxazole AAnticancer
Isoxazole BAnti-inflammatory
This compound Anticancer, Anti-inflammatoryThis study

Q & A

Q. What synthetic methodologies are effective for introducing the trifluoromethyl group into isoxazole derivatives, and how can they be adapted for 4-(2-cyanoethyl)-5-(trifluoromethyl)isoxazole?

A metal-free approach using CF3_3SO2_2Na and tBuONO as an oxidant/N/O source enables regioselective trifluoromethylation of chalcone precursors . For 4-(2-cyanoethyl) substitution, post-functionalization via nucleophilic addition (e.g., cyanoethylation of a pre-formed trifluoromethylisoxazole core) may be required. Reaction optimization should focus on solvent polarity (e.g., DMF/water mixtures) and temperature to balance regioselectivity and yield .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify the trifluoromethyl and cyanoethyl groups.
  • HPLC : Use reverse-phase columns (C18) with acidic mobile phases (e.g., 0.1% TFA) to assess purity; retention times (~1.5–2.0 minutes) can indicate hydrophobicity .
  • NMR : 19F^{19}\text{F} NMR detects CF3_3 environments (~-60 to -65 ppm), while 1H^{1}\text{H} NMR resolves cyanoethyl protons (δ ~2.5–3.5 ppm for CH2_2 groups) .

Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?

Screen against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays to determine IC50_{50} values. Compare activity to non-trifluoromethylated analogs to assess the CF3_3 group’s impact (e.g., 8-fold activity enhancement observed in similar isoxazoles) . Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to gauge selectivity .

Advanced Research Questions

Q. How does the 2-cyanoethyl substituent influence the compound’s electronic properties and binding affinity in structure-activity relationship (SAR) studies?

Computational modeling (DFT or molecular docking) can quantify electron-withdrawing effects of the cyanoethyl group on the isoxazole ring. Compare electrostatic potential maps and HOMO-LUMO gaps with analogs lacking the substituent. Docking into target proteins (e.g., tubulin or kinase enzymes) may reveal enhanced hydrogen bonding via the nitrile group . Validate predictions with enzymatic assays (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in regioselectivity during trifluoromethylation of isoxazole precursors?

Conflicting regioselectivity in trifluoromethylation (e.g., C4 vs. C5 substitution) may arise from competing radical vs. ionic pathways. Use kinetic studies (time-resolved NMR) and radical traps (TEMPO) to identify dominant mechanisms. Adjust reaction conditions: polar aprotic solvents (e.g., DMSO) favor ionic pathways, while non-polar solvents (toluene) may stabilize radicals .

Q. How can multi-step synthesis be optimized to improve yield and scalability of this compound?

  • Step 1 : Synthesize 5-(trifluoromethyl)isoxazole via cyclocondensation of CF3_3-ynones with hydroxylamine .
  • Step 2 : Introduce the cyanoethyl group via Michael addition using acrylonitrile under basic conditions (K2_2CO3_3, DMF, 60°C) .
  • Optimization : Use flow chemistry for exothermic steps (e.g., CF3_3 introduction) to enhance safety and scalability. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What computational tools are effective for predicting metabolic stability and toxicity of this compound?

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target <5), CYP450 inhibition, and hERG liability.
  • Metabolic Sites : Identify likely oxidation sites (e.g., cyanoethyl group) using MetaSite software.
  • Toxicity : Run ProTox-II for hepatotoxicity and mutagenicity alerts. Validate with in vitro microsomal stability assays (e.g., human liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-cancer IC50_{50}50​ values for structurally similar isoxazoles?

Variability may stem from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Standardize protocols:

  • Use identical cell lines (e.g., MCF-7 from ATCC).
  • Validate compound purity via HPLC (>95%).
  • Include positive controls (e.g., doxorubicin) in each assay batch .

Methodological Resources

  • Synthesis : Metal-free trifluoromethylation (CF3_3SO2_2Na/tBuONO) .
  • Characterization : 19F^{19}\text{F} NMR for CF3_3 verification , LCMS for molecular weight confirmation .
  • Biological Testing : MTT assays for IC50_{50} determination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole
Reactant of Route 2
Reactant of Route 2
4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.